4-Cycloheptylmorpholine
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Overview
Description
Scientific Research Applications
4-Cycloheptylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fine chemicals, emulsifiers, and corrosion inhibitors.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylmorpholine typically involves the reaction of cycloheptylamine with morpholine under specific conditions. One common method includes the use of palladium-catalyzed direct coupling of aryl ethers and morpholines . This method is highly efficient and does not require acidic additives, making it an environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of palladium catalysts and hydrogen as a hydrogen resource ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Mechanism of Action
The mechanism of action of 4-Cycloheptylmorpholine involves its interaction with specific molecular targets and pathways. It is known to act on central inhibitory kinases involved in cytokinesis and cell cycle regulation . This action makes it a potential candidate for therapeutic applications in diseases related to cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylmorpholine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Morpholine: The parent compound with a simpler structure.
4-Methylmorpholine: Contains a methyl group instead of a cycloheptyl group.
Uniqueness
4-Cycloheptylmorpholine is unique due to its cycloheptyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-cycloheptylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBWYYAUQHQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550439 |
Source
|
Record name | 4-Cycloheptylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39198-79-3 |
Source
|
Record name | 4-Cycloheptylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39198-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cycloheptylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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